1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one

Phosphodiesterase inhibition cAMP PDE III Cardiotonic agents

This unsubstituted heterocyclic building block (C₆H₅N₃O, MW 135.12) is a validated fragment starting point for drug discovery. Its imidazo[4,5-b]pyridin-2-one core enables systematic diversification for PDE III, p38 MAPK, and RAF kinase programs, offering full control over substitution patterns not possible with pre-functionalized analogs. Ideal for FBDD library inclusion.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 16328-62-4
Cat. No. B099744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
CAS16328-62-4
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=O)N2)N=C1
InChIInChI=1S/C6H5N3O/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10)
InChIKeyPGDIPOWQYRAOSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 16328-62-4) Procurement Specifications and Core Chemical Identity


1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 16328-62-4, also known as 1H-Imidazo[4,5-b]pyridin-2(3H)-one) is a heterocyclic building block consisting of a fused pyridine-imidazole ring system bearing a cyclic urea moiety [1]. Its molecular formula is C₆H₅N₃O with a molecular weight of 135.12 g/mol, and it exists as a solid at room temperature with a melting point of 274–276 °C . The compound serves as a core scaffold for synthesizing diverse bioactive molecules and is commonly procured as a research intermediate with typical purities of 95–98% .

Why Generic Substitution of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one Is Not Advisable in Research Procurement


The imidazo[4,5-b]pyridin-2-one scaffold exhibits structure-dependent activity across multiple target classes, including phosphodiesterases (PDEs), p38 MAP kinase, and RAF kinases, where subtle modifications to the core structure or substitution pattern profoundly alter potency and selectivity [1][2][3]. Closely related analogs—such as thiazolo[4,5-b]pyridin-2-ones, oxazolo[4,5-b]pyridin-2-ones, or differently substituted imidazo[4,5-b]pyridin-2-ones—are not functionally interchangeable, as they engage distinct binding interactions and exhibit divergent biological profiles [4]. The unsubstituted parent compound 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one offers unique versatility as a fragment for diversification, whereas pre-functionalized analogs lock the user into a specific substitution pattern that may be incompatible with the intended structure-activity relationship exploration .

Quantitative Differentiation Evidence for 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one Procurement Decisions


Divergent PDE III Inhibitory Potency: Imidazo[4,5-b]pyridin-2-one vs. Thiazolo and Naphthyridinone Analogs

In a comparative study of milrinone-derived heterocycles, the 5-methyl-6-(4-pyridinyl)-substituted imidazo[4,5-b]pyridin-2-one (13a) demonstrated exceptionally potent cAMP PDE III inhibition with in vitro activity in the nanomolar range, significantly exceeding the potency of the corresponding thiazolo[4,5-b]pyridin-2-one (51) and 1,8-naphthyridin-2(1H)-one (22) analogs [1]. This establishes that the imidazo[4,5-b]pyridin-2-one core, when appropriately substituted, confers superior PDE III inhibitory activity compared to structurally similar heterocyclic cores.

Phosphodiesterase inhibition cAMP PDE III Cardiotonic agents

Enhanced TNF-α Inhibitory Potency via Imidazo[4,5-b]pyridin-2-one-p-Methylbenzamide Hybrid Design

In a structure-based design study, hybrid compounds linking the imidazo[4,5-b]pyridin-2-one core with a p-methylbenzamide fragment were synthesized to enhance TNF-α inhibitory activity. These hybrids demonstrated improved inhibitory activity against TNF-α production in human whole blood (hWB) cell assays compared to the parent imidazo[4,5-b]pyridin-2-one-based inhibitor (compound 1) alone [1]. This demonstrates the value of the imidazo[4,5-b]pyridin-2-one core as a modular scaffold amenable to potency-enhancing fragment hybridization.

p38 MAP kinase TNF-α inhibition Anti-inflammatory

Broad Kinase Inhibition Profile: Imidazo[4,5-b]pyridin-2-one vs. Oxazolo[4,5-b]pyridin-2-one Scaffolds

Patent disclosures (US20090325945A1) describe both imidazo[4,5-b]pyridin-2-one and oxazolo[4,5-b]pyridin-2-one compounds as inhibitors of RAF kinases (e.g., B-RAF) and receptor tyrosine kinases (RTKs) [1]. While the patent encompasses both scaffolds, the imidazo[4,5-b]pyridin-2-one core—bearing an NH group at position 1—offers distinct hydrogen-bonding capacity and synthetic tractability for N-alkylation compared to the oxazolo analog, which lacks this NH. This differential substitution capacity provides medicinal chemists with greater flexibility in modulating physicochemical properties and target engagement without altering the core heterocyclic framework.

RAF kinase Receptor tyrosine kinase Cancer therapeutics

Superior Synthetic Accessibility: High-Yield Two-Step Route to 3-Arylated Derivatives

A robust two-step synthetic protocol from commercially available tert-butyl (2-chloropyridin-3-yl)carbamate and substituted primary anilines enables the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones in 49–90% isolated yields via a one-pot tandem palladium-catalyzed amination and intramolecular amidation [1]. In contrast, alternative synthetic routes to the corresponding thiazolo[4,5-b]pyridin-2-one core require a four-step sequence starting from 6-bromo[3,4'-bipyridin]-6-amines, representing a significantly longer and more complex synthetic pathway [2].

Synthetic methodology Palladium catalysis Medicinal chemistry

Fragment-Based Drug Discovery Utility: Unsubstituted Parent as Versatile Diversification Platform

The unsubstituted 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 16328-62-4) is specifically marketed and utilized as a fragment molecule for drug discovery, providing a core scaffold for molecular splicing, expansion, and modification in the design and screening of novel drug candidates . In contrast, many commercially available imidazo[4,5-b]pyridin-2-one analogs are pre-functionalized (e.g., 5-methyl, 6-aryl substitutions), which restricts their utility as fragment starting points for structure-activity relationship exploration [1][2].

Fragment-based drug discovery FBDD Chemical biology

Differentiated Physical Property Profile: Melting Point and Storage Requirements

The unsubstituted 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one exhibits a melting point of 274–276 °C, a value significantly higher than many N-alkylated or aryl-substituted analogs, which typically melt at lower temperatures due to disruption of intermolecular hydrogen bonding . This high melting point reflects strong intermolecular hydrogen bonding mediated by the NH groups of the cyclic urea moiety. Recommended storage conditions vary among suppliers: some recommend storage at 2–8 °C, while others specify –20 °C for long-term stability .

Physicochemical properties Stability Handling

Optimal Research and Industrial Application Scenarios for 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one


Phosphodiesterase (PDE) Inhibitor Lead Generation

For teams developing next-generation PDE III inhibitors for cardiovascular or inflammatory indications, the imidazo[4,5-b]pyridin-2-one scaffold offers a validated starting point with demonstrated nanomolar potency [1]. The parent compound (CAS 16328-62-4) can be systematically functionalized at the 3-, 5-, and 6-positions to explore SAR, leveraging the established superiority of the imidazo core over thiazolo and naphthyridinone alternatives [1]. Procurement of the unsubstituted parent enables full control over substitution pattern design.

p38 MAP Kinase Inhibitor Optimization for Inflammatory Diseases

The imidazo[4,5-b]pyridin-2-one core has been validated in p38 MAP kinase inhibitor programs targeting TNF-α production in human whole blood assays [2]. The parent compound serves as a fragment starting point for structure-based design and hybridization with potency-enhancing fragments such as p-methylbenzamide [2]. This application scenario is particularly relevant for teams requiring translational cellular activity in a disease-relevant human tissue matrix.

RAF Kinase and RTK Inhibitor Development for Oncology

Imidazo[4,5-b]pyridin-2-one derivatives are claimed as inhibitors of RAF kinases (including B-RAF) and receptor tyrosine kinases, making the parent scaffold attractive for oncology drug discovery programs [3]. The presence of the NH group at position 1 distinguishes this scaffold from oxazolo analogs, providing a handle for N-alkylation to modulate selectivity and ADME properties without altering the core heterocyclic framework [3].

Fragment-Based Drug Discovery (FBDD) Library Construction

The unsubstituted 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is an ideal fragment for inclusion in FBDD screening libraries due to its low molecular weight (135.12 Da), favorable Rule-of-5 compliance, and multiple vectors for chemical elaboration . Unlike pre-functionalized analogs, the parent compound allows unbiased exploration of substitution patterns and can be diversified via robust synthetic methods (e.g., N-arylation, C–H functionalization) to generate focused fragment libraries [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.